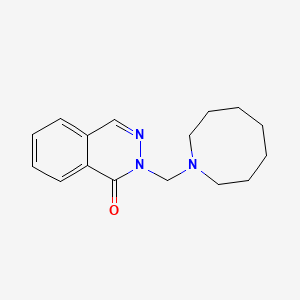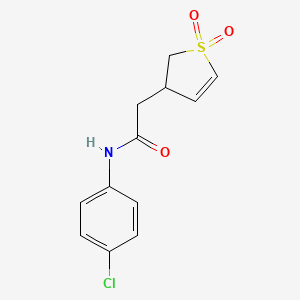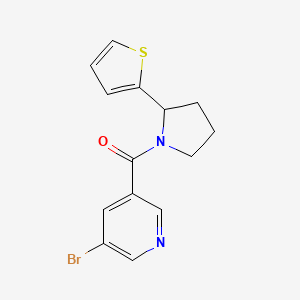![molecular formula C17H16N4O B7462962 Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzotriazole-based photoinitiator that is used to initiate the polymerization process in the presence of light. It has a unique structure that allows it to absorb light in the UV range and initiate the polymerization of various monomers.
作用機序
Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone acts as a photoinitiator by absorbing light in the UV range and initiating the polymerization of various monomers. The absorption of light results in the formation of a radical cation that reacts with the monomer to form a polymer chain. The radical cation is generated by the transfer of an electron from the excited state of the photoinitiator to the monomer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not intended for use in drug development, and therefore, there is no information available on its pharmacokinetics or pharmacodynamics.
実験室実験の利点と制限
One of the major advantages of Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone is its ability to initiate the polymerization of various monomers under mild conditions. It is also highly efficient and can initiate polymerization reactions in a short amount of time. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in certain applications.
将来の方向性
There are several future directions for the use of Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone in scientific research. One potential application is in the development of photoresponsive materials for use in sensors and actuators. Another potential application is in the synthesis of polymers with specific properties, such as biodegradability or biocompatibility. Additionally, there is potential for the use of this compound in the development of new photopolymerization techniques that can be used in various fields, such as microelectronics and nanotechnology.
In conclusion, this compound is a compound that has significant potential in scientific research. Its unique structure and ability to initiate polymerization reactions under mild conditions make it a valuable tool in the development of new materials and techniques. While there is limited information available on its biochemical and physiological effects, its potential applications in various fields suggest that it will continue to be an important compound in scientific research.
合成法
The synthesis of Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone involves the reaction of 4-(benzotriazol-1-ylmethyl)benzaldehyde with azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields a white crystalline product that is purified by recrystallization from a suitable solvent such as ethanol.
科学的研究の応用
Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone has numerous applications in scientific research. It is commonly used as a photoinitiator in the polymerization of various monomers such as acrylates, methacrylates, and vinyl monomers. It has also been used in the synthesis of various polymers such as polyurethanes, polyesters, and polyamides. Additionally, it has been used in the development of photoresponsive materials, such as photochromic and photoluminescent materials.
特性
IUPAC Name |
azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(20-10-3-11-20)14-8-6-13(7-9-14)12-21-16-5-2-1-4-15(16)18-19-21/h1-2,4-9H,3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUOXFBLJZNDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpyrazin-2-amine](/img/structure/B7462883.png)

![3-[4-(2-Chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]propanamide](/img/structure/B7462896.png)

![4-bromo-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7462904.png)
![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)

![6-[(2-Chlorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7462920.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)

![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)

